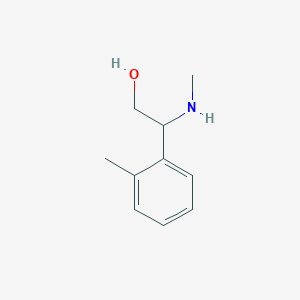

2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol, also known as O-Desmethyltramadol (O-DSMT), is a synthetic opioid analgesic that is structurally related to tramadol. O-DSMT is a potent and selective agonist of the μ-opioid receptor and has been found to exhibit strong analgesic effects in animal models.

Scientific Research Applications

Catalysis and Organic Synthesis

Iron-Catalyzed Ortho-Alkylation of Carboxamides : Research demonstrates the utility of iron catalysis in the ortho-alkylation of aryl carboxamides, offering a regioselective approach for the synthesis of alkylated aromatic compounds. This method shows potential for the modification of molecules similar to 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol in complex organic syntheses (Fruchey, Monks, & Cook, 2014).

Rhodium-Catalyzed Asymmetric Hydrogenation : The development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation highlights the importance of such ligands in achieving high enantioselectivity and catalytic activity. These findings are relevant for the synthesis of chiral derivatives of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol (Imamoto et al., 2012).

Material Science and Engineering

- Poly(amido-amine)s as Endosomolytic Polymers : Poly(amido-amine)s synthesized from derivatives including 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol have shown promising applications in biotechnology and medicine, especially for their endosomolytic properties. These materials are instrumental in developing non-viral vectors for gene therapy (Ferruti et al., 2000).

Photophysical and Electroluminescent Properties

- PtAg2 Acetylide Complexes : The study on PtAg2 acetylide complexes reveals their strong phosphorescent emission and high quantum yields, making them suitable for organic light-emitting diodes (OLEDs). This research suggests potential applications of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol derivatives in the field of optoelectronics (Shu et al., 2017).

properties

IUPAC Name |

2-(methylamino)-2-(2-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(7-12)11-2/h3-6,10-12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGASBZCHXJKDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CO)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]pyrazole](/img/structure/B2663271.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2663273.png)

![(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2663278.png)

![4-bromo-N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide](/img/structure/B2663279.png)

![6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2663282.png)